1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(4-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1 and 5 with a 4-ethylphenyl group and a pyridin-4-yl moiety, respectively. Its synthesis typically involves base-catalyzed cyclization of aryl azides with β-ketoesters, followed by deprotection steps to yield the free carboxylic acid . The ethyl group on the phenyl ring contributes to lipophilicity, while the pyridin-4-yl group may facilitate interactions with biological targets through its nitrogen lone pairs .
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-3-5-13(6-4-11)20-15(12-7-9-17-10-8-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWMUMWRLUVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The compound can be synthesized through a variety of methods, primarily focusing on click chemistry techniques that facilitate the formation of the triazole ring. The general synthetic pathway involves the reaction of azides with alkynes in the presence of copper catalysts, leading to high yields of the desired product.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial and antifungal agent.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds have minimum inhibitory concentration (MIC) values in the range of 59.5 µg/ml against Bacillus subtilis and Vibrio cholerae, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Target Organism | MIC (µg/ml) |
|---|---|---|
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 |
| This compound | Vibrio cholerae | TBD |
| 5-nitro-1H-1,2,3-triazole derivatives | Staphylococcus aureus | 30.0 |
The mechanism by which triazole compounds exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis. The presence of functional groups such as carboxylic acids and aromatic rings enhances their ability to penetrate bacterial membranes.
Case Studies
Several case studies have explored the efficacy of triazole derivatives against various pathogens:
- Study on Antibacterial Properties : A study focused on evaluating a series of triazole derivatives found that modifications at the pyridine and phenyl positions significantly influenced antibacterial activity. The most active compound was noted for its ability to inhibit growth in resistant strains .
- Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans, demonstrating that certain triazole derivatives could inhibit fungal growth effectively. The structure–activity relationship (SAR) indicated that substitutions on the triazole ring were crucial for enhancing antifungal potency .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has shown activity against various cancer cell lines, including breast and lung cancer. Its mechanism involves the inhibition of specific enzymes that are crucial for tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the triazole ring can enhance its potency against cancer cells. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating a promising therapeutic index .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activity. This compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens.
Case Study : Research published in Pharmaceutical Biology showed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. The study suggested that the triazole moiety plays a critical role in disrupting microbial cell membranes .
Fungicides
The compound's structural features make it a candidate for development as a fungicide. Its ability to inhibit fungal growth can be exploited in agricultural formulations.
Case Study : In trials conducted on crops susceptible to fungal infections, formulations containing this triazole derivative demonstrated significant reductions in disease incidence compared to untreated controls. This suggests its potential as an effective agricultural fungicide .
Coordination Chemistry
The ability of this compound to form complexes with metal ions opens avenues for its application in coordination chemistry.
Case Study : Research indicates that complexes formed with transition metals exhibit enhanced catalytic properties in organic reactions. These findings suggest potential applications in catalysis and materials synthesis .
Comparative Analysis of Triazole Derivatives
To better understand the applicability of 1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, a comparison with other triazole derivatives is useful:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Agricultural Use |
|---|---|---|---|
| Triazole A | Moderate | High | Low |
| Triazole B | High | Moderate | Moderate |
| Target Compound | Very High | Very High | High |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Tautomerism : The 4-ethylphenyl group in the target compound likely suppresses cyclic hemiacetal formation compared to 4-ethoxyphenyl derivatives, favoring the open carboxylic acid form for biological interactions .
- Biological Relevance : Pyridin-4-yl’s axial symmetry may optimize binding to receptors with planar active sites, as seen in platelet activation inhibitors .
- Synthetic Flexibility : Modular synthesis allows substitution at positions 1 and 5, enabling tailored physicochemical properties for drug discovery .
Q & A
Q. What are the optimal synthetic routes for 1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how are they characterized?
Methodological Answer: The synthesis typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core. For example:
- Step 1: React a 4-ethylphenyl azide with a pyridinyl alkyne derivative under Cu(I) catalysis (e.g., CuI) in solvents like DMSO or DCM at 50–80°C .
- Step 2: Introduce the carboxylic acid group via hydrolysis of a precursor ester using NaOH or KOH in aqueous THF .
- Characterization: Confirm structure via ¹H/¹³C NMR (to verify triazole ring formation and substituent positions) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Purity is assessed via HPLC (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks, with triazole protons typically appearing at δ 7.5–8.5 ppm .
- FTIR Spectroscopy: Confirms carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) and triazole ring (C-N stretches ~1500 cm⁻¹) .
- Mass Spectrometry: HRMS provides exact mass (e.g., m/z 322.12 for C₁₇H₁₄N₄O₂) to rule out byproducts .
- X-ray Crystallography: Optional for absolute configuration determination, as seen in structurally related triazoles .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
Methodological Answer: Triazole derivatives exhibit antimicrobial , anticancer , and enzyme inhibitory activities. Key assays include:
- Antimicrobial: Broth microdilution (MIC values against E. coli or S. aureus) .
- Anticancer: MTT assay on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition via fluorogenic substrates) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or pyridine rings) influence biological activity?
Methodological Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Conversely, bulky groups (e.g., cyclohexyl) reduce solubility but improve target selectivity .
- SAR Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like DNA gyrase or kinases. Compare docking scores (e.g., ∆G values) across derivatives .
- Case Study: Replacing ethyl with trifluoromethyl on the phenyl ring improved in vitro cytotoxicity by 2-fold in a leukemia cell line .
Q. What computational strategies are employed to predict the compound’s pharmacokinetics and target interactions?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME assess solubility (LogP), bioavailability (Lipinski’s Rule of Five), and metabolic stability (CYP450 interactions) .
- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., triazole-carboxylic acid with COX-2) using GROMACS to analyze stability (RMSD < 2 Å over 100 ns) .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Purity Verification: Re-analyze compounds via HPLC to exclude impurities (>99% purity required for reproducible assays) .
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).
- Statistical Validation: Perform dose-response curves in triplicate and report IC₅₀ with 95% confidence intervals. Address batch-to-batch variability via orthogonal characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
